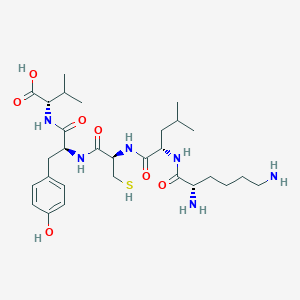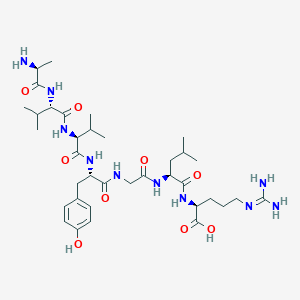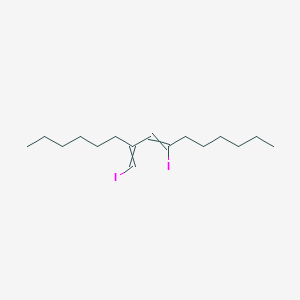
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine is a peptide compound composed of five amino acids: lysine, leucine, cysteine, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Standard peptide coupling reagents like HBTU or DCC are used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide can participate in signaling pathways by interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine: Another peptide with a similar sequence but different amino acid composition.
L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Cyclotraxin-B: A peptide with a disulfide bridge, used in neuroscience research.
Uniqueness
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its functional capabilities.
Propriétés
Numéro CAS |
823233-32-5 |
|---|---|
Formule moléculaire |
C29H48N6O7S |
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H48N6O7S/c1-16(2)13-21(32-25(37)20(31)7-5-6-12-30)26(38)34-23(15-43)28(40)33-22(14-18-8-10-19(36)11-9-18)27(39)35-24(17(3)4)29(41)42/h8-11,16-17,20-24,36,43H,5-7,12-15,30-31H2,1-4H3,(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
DLCPWEYAKAAHEM-LSBAASHUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)

![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)

